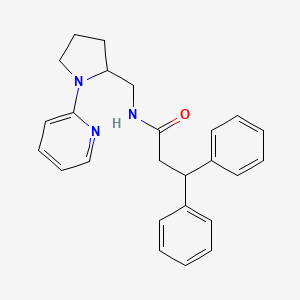
3,3-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide, also known as DPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Potential Anticonvulsant Properties
Research on heterocyclic Schiff bases, which share structural similarities with the given compound, has demonstrated potential anticonvulsant activities. These compounds have been synthesized and evaluated for seizures protection, showcasing significant protective effects in various models. This suggests that compounds with similar structures could be explored for their anticonvulsant potential, providing a foundation for the development of new therapeutic agents in the treatment of epilepsy (S. Pandey & R. Srivastava, 2011).
Inflammation Inhibition
Studies on N-pyridinyl(methyl)indolylpropanamides, closely related to the target compound, have shown these chemicals act as non-acidic NSAIDs, offering a promising route for the treatment of inflammation. One study highlighted a compound exhibiting higher activity than ibuprofen in a TPA-induced mouse ear swelling assay, indicating the potential for developing new anti-inflammatory drugs (A. Dassonville et al., 2008).
Antimicrobial Activity
Compounds structurally related to 3,3-Diphenyl-N-((1-(Pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide have been explored for their antimicrobial properties. For instance, derivatives of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate exhibited noteworthy antibacterial activity, suggesting that modifications to the chemical structure could yield potent antimicrobial agents (Yahya Nural et al., 2018).
Antiviral Applications
The synthesis and evaluation of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives have shown significant in vitro antiviral activity against herpes simplex virus type-1. This demonstrates the potential utility of compounds with similar structural features in the development of antiviral drugs, providing a new avenue for the treatment of viral infections (A. Tantawy et al., 2012).
Dyeing Polyester Fabrics
Research on diphenyl compounds similar to the target molecule has found applications in the textile industry, particularly in the dyeing of polyester fabrics. These studies suggest that the chemical framework of such compounds can be tailored to produce azo disperse dyes with elevated fastness properties, pointing to their utility in fabric dyeing processes (M. Abdel-megeed et al., 2013).
Propiedades
IUPAC Name |
3,3-diphenyl-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c29-25(27-19-22-14-9-17-28(22)24-15-7-8-16-26-24)18-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-8,10-13,15-16,22-23H,9,14,17-19H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJCTDAIOHVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2441324.png)

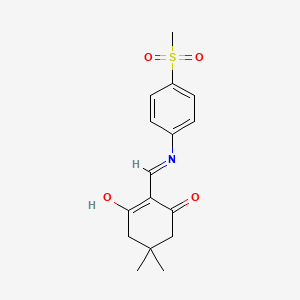
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2441328.png)

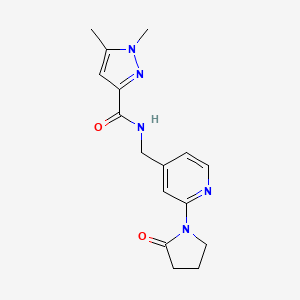
![1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2441336.png)
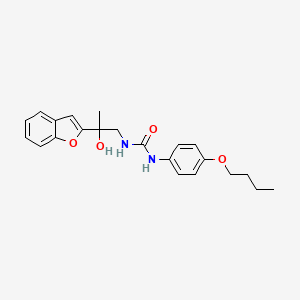
![4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441340.png)
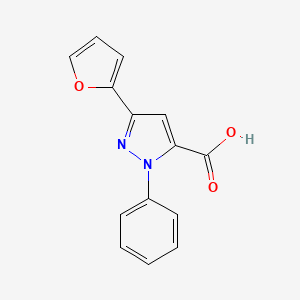
![(Z)-13-acetyl-2-(3-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2441343.png)
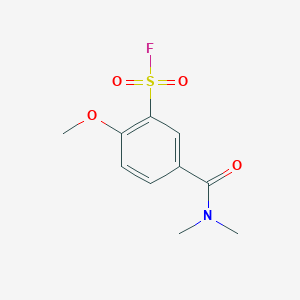
![1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2441345.png)